5-(3-ethoxy-4-propoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-(3-ethoxy-4-propoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C18H22N2O5 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.15287181 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor and Antibacterial Applications
Novel heterocyclic compounds derived from pyrimidinetrione frameworks have shown promise in antitumor and antibacterial activities. For instance, synthesis techniques have been developed to create benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from related compounds, which exhibit significant analgesic and anti-inflammatory activities. These compounds are being studied for their cyclooxygenase inhibition, providing potential pathways for treating various diseases (Abu‐Hashem et al., 2020).
Cardiovascular and Anti-inflammatory Effects
Pyrimidine derivatives have also been evaluated for their antihypertensive potential, showcasing their effectiveness in lowering blood pressure and improving renal functions. This research indicates the vasodilatory effects of these compounds, mediated through calcium channel antagonism and anti-inflammatory pathways, suggesting their utility in managing hypertension (Irshad et al., 2021).
Aggregation-induced Emission (AIE)
Research into 5-(benzylidene)pyrimidine-2,4,6-triones has unveiled their aggregation-induced emission properties, highlighting their potential as luminescent materials for various applications, including fluorescent probes. The change in emission color based on substituents on the phenyl rings of these compounds offers insights into developing new materials for sensing and imaging (Mendigalieva et al., 2022).
Synthesis and Biological Studies
The synthesis of novel biphenyl-dihydro-thiazolopyrimidines derivatives has been explored, with compounds screened for antioxidant, antibacterial, and antifungal activities. Such studies demonstrate the chemical versatility of pyrimidinetrione derivatives and their potential applications in developing new therapeutic agents (Maddila et al., 2012).
Properties
IUPAC Name |
5-[(3-ethoxy-4-propoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-5-9-25-14-8-7-12(11-15(14)24-6-2)10-13-16(21)19(3)18(23)20(4)17(13)22/h7-8,10-11H,5-6,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBFXNVYLXUTIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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